molecular formula C6H4FN3 B3354588 5-fluoro-1H-imidazo[4,5-b]pyridine CAS No. 60186-31-4

5-fluoro-1H-imidazo[4,5-b]pyridine

Cat. No.: B3354588
CAS No.: 60186-31-4
M. Wt: 137.11 g/mol
InChI Key: PUEATTVRONRYOU-UHFFFAOYSA-N
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Description

5-fluoro-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached to the fifth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with a fluorinated carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazopyridine core. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-fluoro-1H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against certain bacterial and viral strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent. Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The pathways involved in its mechanism of action include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-c]pyridine

Comparison: 5-fluoro-1H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorine atom at the fifth position of the imidazole ring. This fluorine substitution can significantly influence the compound’s biological activity and chemical reactivity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-fluoro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEATTVRONRYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422313
Record name 5-fluoro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-31-4
Record name NSC264053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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